



Application Notes and Protocols: C12-NBD-L-Threo-sphingosine in Yeast Genetics

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Compound of Interest

Compound Name: C12-NBD-L-Threo-sphingosine

Cat. No.: B3139017

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Introduction

Sphingolipids are a class of essential lipids that play critical roles in the structural integrity of cell membranes and are involved in a variety of cellular signaling pathways. The budding yeast, Saccharomyces cerevisiae, serves as a powerful model organism for studying sphingolipid metabolism and function due to the high degree of conservation in the biosynthetic pathways between yeast and mammals.[1] Fluorescently labeled lipid analogs are invaluable tools for visualizing and understanding the dynamics of lipid trafficking and metabolism in living cells. **C12-NBD-L-Threo-sphingosine** is a fluorescent analog of sphingosine, a key precursor in sphingolipid biosynthesis. The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group provides a fluorescent signal, while the C12 acyl chain allows for its incorporation into cellular membranes. This document provides detailed application notes and protocols for the use of **C12-NBD-L-Threo-sphingosine** in yeast genetics research.

Applications in Yeast Genetics

C12-NBD-L-Threo-sphingosine can be utilized in various applications to study sphingolipid biology in yeast, including:

 Visualization of Sphingolipid Trafficking and Localization: Tracking the uptake and subcellular distribution of the sphingosine analog to organelles such as the endoplasmic reticulum (ER), Golgi apparatus, vacuole, and plasma membrane.



- Analysis of Sphingolipid Metabolism: Following the conversion of C12-NBD-L-Threosphingosine into downstream metabolites like NBD-labeled ceramides and complex sphingolipids.
- Screening for Genes Involved in Sphingolipid Transport and Metabolism: Identifying gene
 deletions or mutations that alter the uptake, trafficking, or metabolism of the fluorescent
 sphingolipid analog.
- Investigating the Role of Sphingolipids in Cellular Processes: Examining the impact of altered sphingolipid distribution on processes like endocytosis, vesicle trafficking, and cell signaling.

Signaling Pathway and Metabolism

C12-NBD-L-Threo-sphingosine is expected to enter the endogenous sphingolipid metabolic pathway. Exogenous long-chain bases in yeast are typically phosphorylated and then dephosphorylated before being incorporated into ceramides.[2] The NBD-labeled sphingosine can be metabolized by a series of enzymes to form various downstream sphingolipids.



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Caption: Predicted metabolic pathway of **C12-NBD-L-Threo-sphingosine** in S. cerevisiae.

Experimental Protocols



Protocol 1: Live-Cell Imaging of C12-NBD-L-Threosphingosine Uptake and Localization

This protocol details the procedure for labeling live yeast cells with **C12-NBD-L-Threo-sphingosine** and observing its subcellular localization using fluorescence microscopy.

Materials:

- · S. cerevisiae strain of interest
- Yeast extract-peptone-dextrose (YPD) or appropriate synthetic complete (SC) medium
- Low fluorescence yeast nitrogen base
- C12-NBD-L-Threo-sphingosine (stock solution in ethanol or DMSO)
- Bovine serum albumin (BSA), fatty acid-free
- Concanavalin A
- · Microscopy slides and coverslips
- Confocal or fluorescence microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~535 nm)

Procedure:

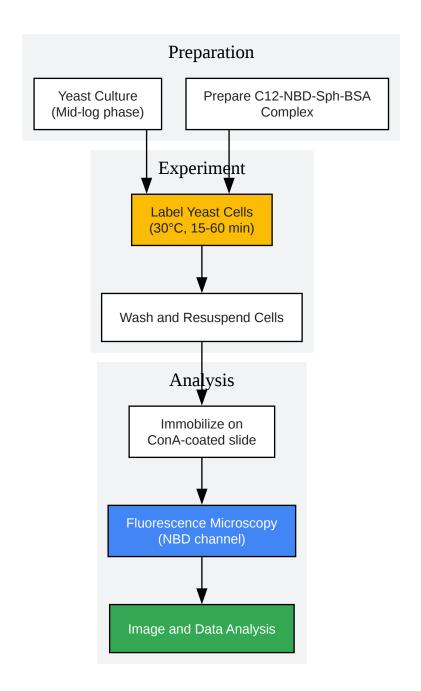
- Yeast Cell Culture:
 - Inoculate the yeast strain in 5 mL of YPD or SC medium and grow overnight at 30°C with shaking.
 - The next day, dilute the overnight culture to an OD₆₀₀ of 0.2 in fresh, low-fluorescence medium and grow to mid-log phase (OD₆₀₀ 0.5-0.8).
- Preparation of **C12-NBD-L-Threo-sphingosine**-BSA Complex:
 - Prepare a 10X stock solution of the C12-NBD-L-Threo-sphingosine-BSA complex.



- In a microfuge tube, add the required volume of **C12-NBD-L-Threo-sphingosine** stock solution (e.g., to a final concentration of 5-10 μ M).
- Add an equimolar amount of fatty acid-free BSA solution.
- Vortex briefly and incubate at 37°C for 30 minutes to allow complex formation.
- Labeling of Yeast Cells:
 - Harvest 1 mL of the mid-log phase yeast culture by centrifugation (3,000 x g for 3 minutes).
 - Wash the cell pellet once with fresh, pre-warmed low-fluorescence medium.
 - Resuspend the cells in 100 μL of low-fluorescence medium.
 - Add the C12-NBD-L-Threo-sphingosine-BSA complex to the cell suspension to the desired final concentration (typically 0.5-2 μM).
 - Incubate the cells at 30°C for 15-60 minutes. The optimal incubation time should be determined empirically.
- Microscopy Sample Preparation:
 - Coat a glass slide with a thin layer of Concanavalin A (1 mg/mL in water) and allow it to air dry. This will help immobilize the yeast cells.
 - After incubation, briefly centrifuge the labeled cells and resuspend them in a small volume
 (20-50 μL) of fresh low-fluorescence medium to remove excess probe.
 - $\circ\,$ Pipette 2-3 μL of the cell suspension onto the Concanavalin A-coated slide and cover with a coverslip.
- Fluorescence Microscopy:
 - Image the cells immediately using a confocal or fluorescence microscope.
 - Use a filter set appropriate for NBD (e.g., FITC/GFP channel).



Acquire images at different time points to observe the dynamics of uptake and trafficking.
 It is expected that the probe will initially label the plasma membrane and then be internalized and transported to internal organelles like the ER and Golgi.



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Caption: Experimental workflow for live-cell imaging of **C12-NBD-L-Threo-sphingosine** in yeast.



Protocol 2: Analysis of C12-NBD-L-Threo-sphingosine Metabolism by Thin Layer Chromatography (TLC)

This protocol describes the extraction of lipids from labeled yeast cells and the separation of NBD-labeled sphingolipid species by TLC.

Materials:

- Labeled yeast cells (from Protocol 1)
- Glass beads
- Lipid extraction solvent: Chloroform:Methanol (2:1, v/v)
- TLC plates (Silica Gel 60)
- TLC developing solvent system (e.g., Chloroform:Methanol:Acetic Acid:Water, 50:30:8:4, v/v/v/v)
- Fluorescent standards for NBD-ceramide (optional)
- TLC imaging system with a UV transilluminator or a fluorescence scanner

Procedure:

- Lipid Extraction:
 - Harvest a larger population of labeled cells (e.g., 5-10 OD₆₀₀ units) by centrifugation.
 - Wash the cell pellet with ice-cold water.
 - Resuspend the pellet in 500 μL of the lipid extraction solvent.
 - Add an equal volume of acid-washed glass beads.
 - Vortex vigorously for 5-10 minutes at 4°C to lyse the cells.
 - \circ Centrifuge at 5,000 x g for 5 minutes to pellet the cell debris and glass beads.



- Carefully transfer the supernatant (lipid extract) to a new tube.
- Thin Layer Chromatography:
 - Spot the lipid extract onto a Silica Gel 60 TLC plate. Also spot any fluorescent standards.
 - Allow the spots to dry completely.
 - Place the TLC plate in a developing chamber containing the TLC developing solvent system.
 - Allow the solvent to migrate up the plate until it is about 1 cm from the top.
 - Remove the plate from the chamber and allow it to air dry completely.
- Visualization and Analysis:
 - Visualize the fluorescently labeled lipids on the TLC plate using a UV transilluminator or a fluorescence scanner.
 - The migration of the different NBD-labeled lipid species can be compared to standards to tentatively identify them (e.g., NBD-sphingosine, NBD-ceramide, NBD-complex sphingolipids).
 - Quantify the fluorescence intensity of each spot to determine the relative abundance of each metabolite.

Data Presentation

Quantitative data from TLC analysis or fluorescence intensity measurements from microscopy can be summarized in tables for clear comparison between different yeast strains or experimental conditions.



Yeast Strain	% NBD- Sphingosine	% NBD-Ceramide	% NBD-Complex Sphingolipids
Wild Type	25 ± 5	60 ± 8	15 ± 4
ΔgeneX	70 ± 10	20 ± 6	10 ± 3
ΔgeneY	20 ± 4	30 ± 7	50 ± 9

Table 1: Hypothetical quantitative analysis of **C12-NBD-L-Threo-sphingosine** metabolism in different yeast strains. Data are presented as the percentage of total fluorescence intensity for each lipid species, with mean ± standard deviation from three independent experiments.

Cellular Compartment	Wild Type (Normalized Fluorescence Intensity)	ΔgeneZ (Normalized Fluorescence Intensity)
Plasma Membrane	1.0 ± 0.2	1.8 ± 0.3
Endoplasmic Reticulum	0.8 ± 0.1	0.3 ± 0.1
Golgi Apparatus	1.2 ± 0.3	0.5 ± 0.2
Vacuole	0.5 ± 0.1	0.4 ± 0.1

Table 2: Hypothetical quantitative analysis of subcellular localization of **C12-NBD-L-Threo-sphingosine**. Data are presented as normalized fluorescence intensity in different organelles, with mean ± standard deviation from multiple cells.

Conclusion

C12-NBD-L-Threo-sphingosine is a valuable tool for studying the dynamic processes of sphingolipid metabolism and trafficking in Saccharomyces cerevisiae. The protocols provided herein offer a framework for researchers to visualize and quantify the fate of this fluorescent sphingolipid analog in live yeast cells. By combining these methods with the powerful genetic tools available in yeast, researchers can gain significant insights into the fundamental roles of sphingolipids in cellular function and disease.



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